molecular formula C15H15N3O4 B5748777 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide

4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide

Numéro de catalogue B5748777
Poids moléculaire: 301.30 g/mol
Clé InChI: ZDKDHHNGSGXAJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Mécanisme D'action

4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide inhibits JAKs by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets. 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has been shown to selectively inhibit the activity of JAK2 and JAK3, while having little effect on JAK1 and TYK2. The inhibition of JAKs by 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide leads to the suppression of downstream signaling pathways, including the JAK-STAT pathway, the PI3K-Akt pathway, and the MAPK pathway.
Biochemical and Physiological Effects
4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of angiogenesis, and modulation of immune responses. 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has also been shown to suppress the activation of T cells and B cells, which play a critical role in autoimmune diseases and inflammatory disorders.

Avantages Et Limitations Des Expériences En Laboratoire

4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and availability. 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has been extensively studied in vitro and in vivo, and its pharmacokinetics and pharmacodynamics have been well characterized. However, 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide also has some limitations, including its potential off-target effects and toxicity at high concentrations. 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide may also have limited efficacy in certain diseases, depending on the underlying molecular mechanisms.

Orientations Futures

There are several future directions for the research and development of 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide. One potential direction is the optimization of 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide derivatives with improved potency, selectivity, and pharmacokinetics. Another direction is the investigation of the combination of 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide with other therapeutic agents, such as chemotherapy and immunotherapy, for synergistic effects. Additionally, the identification of biomarkers for 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide response and resistance can help to personalize the treatment of patients with different diseases. Finally, the development of 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide as a therapeutic agent for specific diseases, such as cancer and autoimmune diseases, requires further preclinical and clinical studies to evaluate its safety and efficacy.
Conclusion
In conclusion, 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide inhibits JAKs and downstream signaling pathways, leading to the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses. 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments, but also has some limitations and future directions for further research and development. 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has the potential to be developed as a therapeutic agent for specific diseases, but further studies are needed to evaluate its safety and efficacy.

Méthodes De Synthèse

The synthesis of 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide involves the reaction of 4-ethoxy-3-nitrobenzoic acid with thionyl chloride to form 4-ethoxy-3-nitrobenzoyl chloride, which is then reacted with 3-pyridinemethanol to form 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide. The purity of 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide can be enhanced through recrystallization and HPLC purification.

Applications De Recherche Scientifique

4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of Janus kinases (JAKs), which play a critical role in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide can suppress the activation of downstream transcription factors, such as STAT3 and STAT5, which are involved in cell proliferation, survival, and differentiation.

Propriétés

IUPAC Name

4-ethoxy-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-2-22-14-6-5-12(8-13(14)18(20)21)15(19)17-10-11-4-3-7-16-9-11/h3-9H,2,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKDHHNGSGXAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.